5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole
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Overview
Description
5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole is a heterocyclic compound that features both pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with 2,4-dimethylthiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products are typically substituted pyrimidine derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include sulfoxides or sulfones for oxidation reactions.
Scientific Research Applications
5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that are essential for cell proliferation . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar mechanism of action.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Quinazoline: Widely used in medicinal chemistry for its diverse biological activities.
Uniqueness
5-(6-Chloropyrimidin-4-yl)-2,4-dimethylthiazole is unique due to its dual-ring structure, combining pyrimidine and thiazole moieties. This structural feature provides it with distinct electronic properties and reactivity, making it versatile for various applications in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFDKMDDJINBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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